Antibacterial Potency of the Benzoxazole-Chalcone Scaffold Against Xanthomonas oryzae pv. oryzae (Class-Level Inference)
The target compound belongs to a benzoxazole-chalcone series for which the closest structurally characterized analog Z2 (bearing a 4-fluorophenyl substituent) demonstrated an EC₅₀ of 8.10 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), a 7.5-fold improvement over the standard bactericide thiodiazole copper (EC₅₀ = 60.62 µg/mL) [1]. While direct data for the 4-propoxyphenyl-4-pyridyl analog are not published, the conserved Z-enone-benzoxazole-pyridyl core and the electron-donating propoxy substituent place this compound within the same active pharmacophore space. Procurement of this specific derivative enables SAR exploration around alkoxy chain length and pyridyl position, which are known to modulate antibacterial activity in the series.
| Evidence Dimension | Antibacterial EC₅₀ against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound; closest congener Z2 (4-fluorophenyl analog) EC₅₀ = 8.10 µg/mL |
| Comparator Or Baseline | Thiodiazole copper EC₅₀ = 60.62 µg/mL |
| Quantified Difference | Z2 congener: ~7.5-fold improvement over thiodiazole copper (8.10 vs 60.62 µg/mL) |
| Conditions | In vitro antibacterial assay against Xoo; 24 h incubation; EC₅₀ determined by turbidimetric measurement (Zhang et al., 2024) |
Why This Matters
Establishes the benzoxazole-chalcone scaffold as a validated antibacterial chemotype; sourcing the 4-propoxyphenyl-4-pyridyl variant enables direct SAR interrogation of alkoxy-chain-dependent potency.
- [1] Zhang, N., Zeng, W., Zhou, Q., Sun, Z., Meng, K., Qin, Y., Hu, Y., & Xue, W. (2024). Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. Arabian Journal of Chemistry, 17(1), 105368. https://doi.org/10.1016/j.arabjc.2023.105368 View Source
